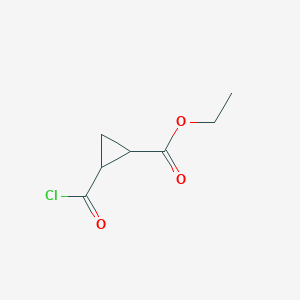
2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester, also known as CCE, is a chemical compound that has been widely used in scientific research due to its unique properties. CCE is a cyclopropane-containing compound that is structurally similar to other cyclopropane-containing compounds such as diazoacetates and methylenecyclopropanes. The unique properties of CCE make it an important tool in the field of organic chemistry and biochemistry.
作用機序
The mechanism of action of 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester as an inhibitor of FAAH involves the formation of a covalent bond between 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester and the active site of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to an accumulation of endocannabinoids in the body.
生化学的および生理学的効果
The inhibition of FAAH by 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester has been shown to have a variety of biochemical and physiological effects. Increased levels of endocannabinoids in the body have been shown to have analgesic, anti-inflammatory, and neuroprotective effects. In addition, increased levels of endocannabinoids have been associated with improved mood and reduced anxiety.
実験室実験の利点と制限
One of the primary advantages of using 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester in lab experiments is its unique properties as a cyclopropane-containing compound. This makes 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester an important tool in the field of organic chemistry and biochemistry. However, one limitation of using 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester in lab experiments is its potential toxicity. 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester has been shown to be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are a variety of future directions for research involving 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester. One area of research involves the development of more potent and selective inhibitors of FAAH. Another area of research involves the use of 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester as a building block in the synthesis of more complex molecules. Additionally, the physiological effects of increased levels of endocannabinoids in the body are still not fully understood, and further research in this area could lead to the development of new therapies for a variety of conditions.
合成法
2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester can be synthesized using a variety of methods. One common method involves the reaction of ethyl diazoacetate with chloroform in the presence of a base such as triethylamine. Another method involves the reaction of cyclopropanecarboxylic acid with thionyl chloride followed by reaction with ethyl alcohol. Both of these methods result in the formation of 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester as an ethyl ester.
科学的研究の応用
2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester has been widely used in scientific research due to its unique properties. One of the primary applications of 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester is in the field of organic chemistry. 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester can be used as a reagent in a variety of reactions, including cyclopropanation reactions and olefin metathesis reactions. 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester can also be used as a building block in the synthesis of more complex molecules.
In addition to its applications in organic chemistry, 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester has also been used in biochemistry research. 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester has been shown to be an effective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This inhibition of FAAH can lead to increased levels of endocannabinoids in the body, which has been shown to have a variety of physiological effects.
特性
CAS番号 |
178687-20-2 |
|---|---|
製品名 |
2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester |
分子式 |
C7H9ClO3 |
分子量 |
176.6 g/mol |
IUPAC名 |
ethyl 2-carbonochloridoylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H9ClO3/c1-2-11-7(10)5-3-4(5)6(8)9/h4-5H,2-3H2,1H3 |
InChIキー |
NTNBNHCYSBPWGE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CC1C(=O)Cl |
正規SMILES |
CCOC(=O)C1CC1C(=O)Cl |
同義語 |
Cyclopropanecarboxylic acid, 2-(chlorocarbonyl)-, ethyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



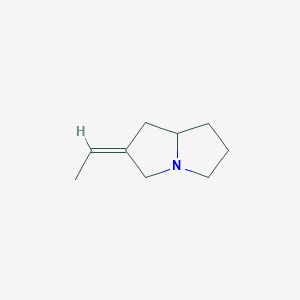
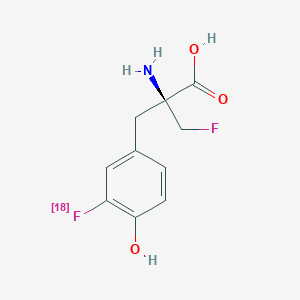
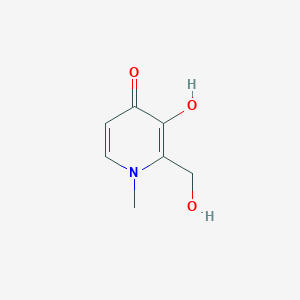
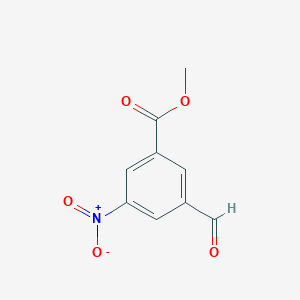
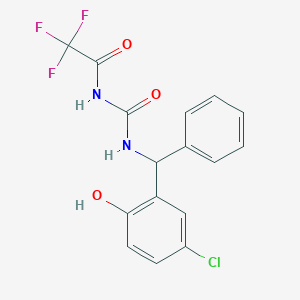
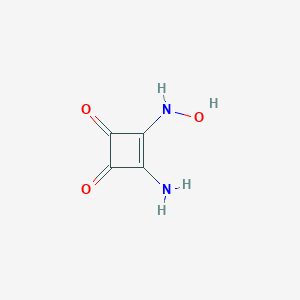
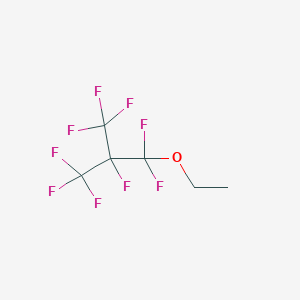
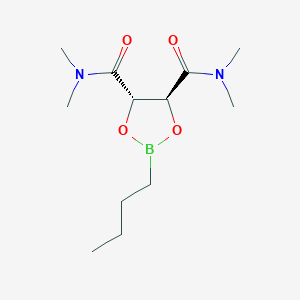
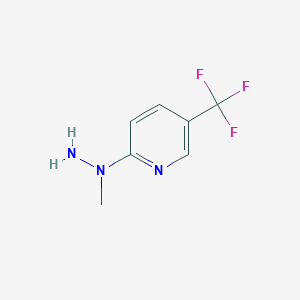
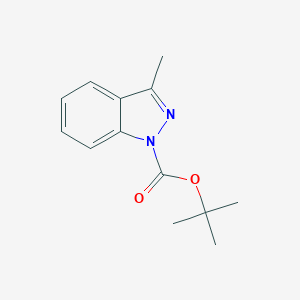
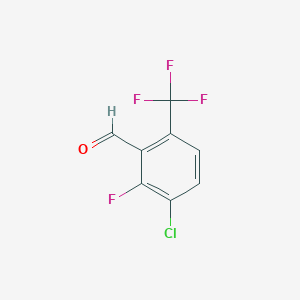
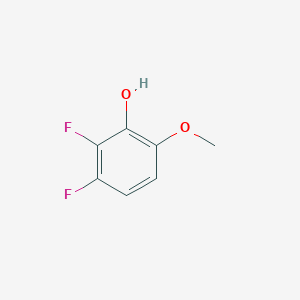
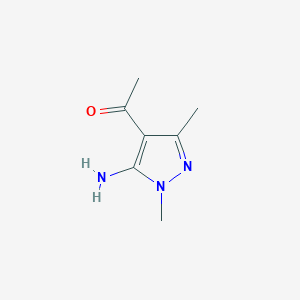
![1-[2-(2,2,2-Trifluoroethoxy)phenyl]piperazine](/img/structure/B64893.png)